![molecular formula C30H27N3O3S2 B12015033 (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623933-20-0](/img/structure/B12015033.png)
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung verfügt über einen Thiazolidinon-Kern, der für seine biologische Aktivität bekannt ist, und ist mit verschiedenen funktionellen Gruppen substituiert, die seine chemischen Eigenschaften verbessern können.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolidinon-Kerns, gefolgt von der Einführung der Pyrazol- und Phenylgruppen durch verschiedene Kupplungsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Hydrazin und verschiedene Arylhalogenide. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Syntheseroute umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren beinhalten, die eine bessere Kontrolle der Reaktionsbedingungen ermöglichen und im Vergleich zu traditionellen Batchreaktoren leichter skaliert werden können. Darüber hinaus kann die Verwendung von Katalysatoren und automatisierten Systemen die Effizienz verbessern und die Kosten senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Phenyl- und Pyrazolringen, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Übliche Reagenzien und Bedingungen
Die Reaktionen erfordern typischerweise spezifische Reagenzien und Bedingungen, um effizient abzulaufen. So erfordern Oxidationsreaktionen möglicherweise saure oder basische Bedingungen, während Reduktionsreaktionen oft wasserfreie Lösungsmittel und niedrige Temperaturen benötigen. Substitutionsreaktionen können in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen angegriffenen funktionellen Gruppen ab. So könnte die Oxidation des Thiazolidinon-Kerns Sulfoxide oder Sulfone ergeben, während die Reduktion zu Thiolen oder Alkoholen führen könnte. Substitutionsreaktionen könnten neue funktionelle Gruppen wie Alkyl- oder Arylgruppen an den Phenyl- oder Pyrazolringen einführen.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien oder Katalysatoren.
Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für Studien zur Enzyminhibition, Rezeptorbindung und anderen biochemischen Prozessen.
Medizin: Ihre potenziellen therapeutischen Eigenschaften könnten für die Entwicklung neuer Medikamente untersucht werden, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Leitfähigkeit oder Reaktivität verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den (5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on seine Wirkung entfaltet, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an wichtigen biochemischen Stoffwechselwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität möglicherweise zu hemmen oder ihre Funktion zu verändern. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Veränderungen in der Zellsignalisierung, dem Stoffwechsel oder der Genexpression.
Wirkmechanismus
The mechanism by which (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as changes in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
(5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on: kann mit anderen Thiazolidinonderivaten verglichen werden, die ebenfalls biologische Aktivität zeigen. Ähnliche Verbindungen umfassen:
Thiazolidindione: Bekannt für ihre Verwendung bei der Behandlung von Diabetes durch Aktivierung von Peroxisom-Proliferator-aktivierten Rezeptoren (PPARs).
Benzothiazole: Diese Verbindungen finden Anwendung in der pharmazeutischen Chemie, insbesondere als Antikrebsmittel.
Pyrazoline: Bekannt für ihre entzündungshemmenden und schmerzlindernden Eigenschaften.
Die Einzigartigkeit von (5Z)-3-[(4-Methoxyphenyl)methyl]-5-[[1-Phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on liegt in ihrem spezifischen Substitutionsschema, das im Vergleich zu anderen ähnlichen Verbindungen einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann.
Eigenschaften
CAS-Nummer |
623933-20-0 |
|---|---|
Molekularformel |
C30H27N3O3S2 |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O3S2/c1-20(2)36-26-15-11-22(12-16-26)28-23(19-33(31-28)24-7-5-4-6-8-24)17-27-29(34)32(30(37)38-27)18-21-9-13-25(35-3)14-10-21/h4-17,19-20H,18H2,1-3H3/b27-17- |
InChI-Schlüssel |
UNYUORRXJQRANB-PKAZHMFMSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


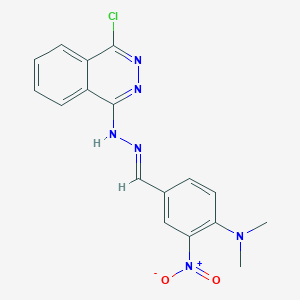
![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014958.png)

![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014963.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12014975.png)

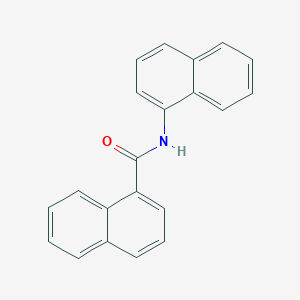
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)
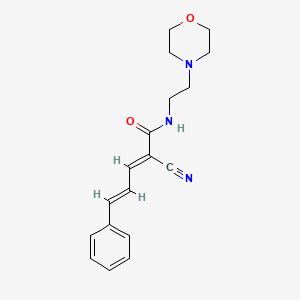
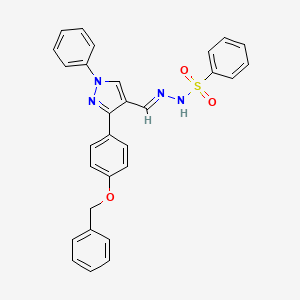
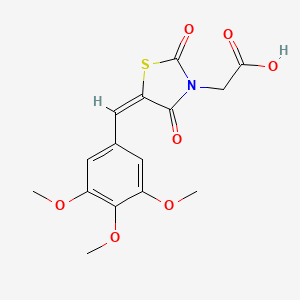
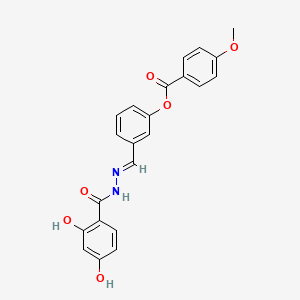
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
